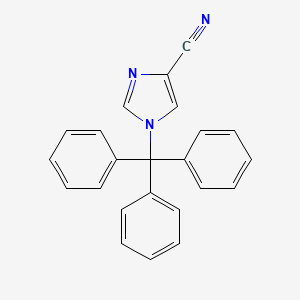
1-Tritylimidazole-4-carbonitrile
説明
1-Tritylimidazole-4-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C23H17N3 and its molecular weight is 335.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Tritylimidazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Synthesis
This compound can be synthesized through various methods, typically involving the reaction of trityl chloride with imidazole-4-carbonitrile under controlled conditions. The general synthetic route is as follows:
- Reagents : Trityl chloride, imidazole-4-carbonitrile, and a suitable solvent (e.g., dichloromethane).
- Conditions : The reaction is usually carried out under an inert atmosphere at room temperature or slightly elevated temperatures.
- Purification : The crude product is purified using column chromatography.
Biological Properties
This compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anticancer | Inhibits proliferation in cancer cell lines |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular processes, disrupting metabolic pathways essential for microbial survival and cancer cell proliferation.
- DNA Interaction : Some studies suggest that it may bind to DNA or RNA structures, affecting their stability and function.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising potential for development as an antibacterial agent.
- Cancer Cell Proliferation Study : Research in Cancer Letters indicated that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at concentrations above 10 µM after 48 hours of exposure.
Table 2: Case Study Findings
| Study Type | Findings | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | |
| Cancer Cell Proliferation | 50% reduction in MCF-7 cell viability at >10 µM |
特性
IUPAC Name |
1-tritylimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPZKQBDPWCVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244830 | |
| Record name | 1-(Triphenylmethyl)-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340179-96-6 | |
| Record name | 1-(Triphenylmethyl)-1H-imidazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340179-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Triphenylmethyl)-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














